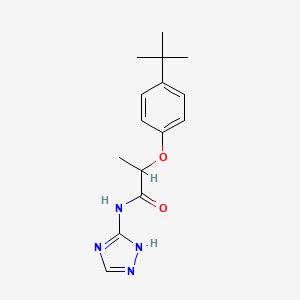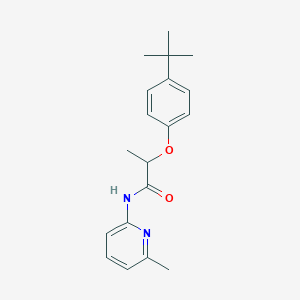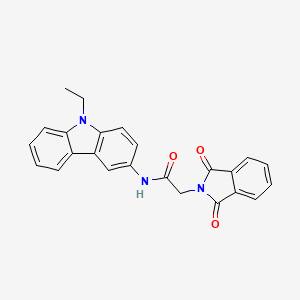![molecular formula C20H17N3OS B4147235 N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B4147235.png)
N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Overview
Description
N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Thiophenecarboxamide Moiety: The final step involves the coupling of the benzimidazole derivative with thiophenecarboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can be compared with other benzimidazole derivatives, such as:
N-phenylbenzimidazole: Known for its antifungal and antibacterial properties.
N-methylbenzimidazole: Studied for its potential as an anticancer agent.
N-benzylbenzimidazole: Investigated for its antiviral activities.
Properties
IUPAC Name |
N-[1-(1-phenylethyl)benzimidazol-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14(15-6-3-2-4-7-15)23-13-21-17-12-16(9-10-18(17)23)22-20(24)19-8-5-11-25-19/h2-14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZQAIAPXZMPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4147159.png)

![3-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4147174.png)
![5-(acetylamino)-2-chloro-N-[(2-methylphenyl)(pyridin-4-yl)methyl]benzamide](/img/structure/B4147180.png)

![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4147206.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B4147213.png)

![2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4147237.png)
![3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4147240.png)
![2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4147251.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4147265.png)
